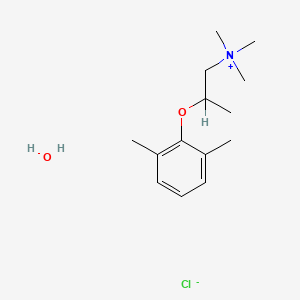
4-Amino-1-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyridin-2(1H)-one is a complex organic compound that features a pyridinone ring attached to a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyridin-2(1H)-one typically involves multiple steps:
Formation of the Pyridinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Tetrahydrofuran Moiety: This step involves the formation of a glycosidic bond between the pyridinone ring and the tetrahydrofuran moiety. This can be done using glycosylation reactions with suitable protecting groups to ensure regioselectivity and stereoselectivity.
Introduction of Amino and Hydroxy Groups: The amino and hydroxy groups can be introduced through selective functional group transformations, such as reduction or substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalytic systems to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the tetrahydrofuran moiety can undergo oxidation to form carbonyl compounds.
Reduction: The pyridinone ring can be reduced to form a dihydropyridinone derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydropyridinone derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
4-Amino-1-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyridin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in metabolic pathways.
Biochemistry: It can serve as a probe to study enzyme mechanisms and interactions due to its unique structure.
Industrial Chemistry: It can be used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyridin-3(1H)-one: Similar structure but with a different position of the amino group.
4-Amino-1-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one: Similar structure but with a pyrimidinone ring instead of a pyridinone ring.
Uniqueness
The unique combination of the pyridinone ring and the tetrahydrofuran moiety, along with the specific stereochemistry, makes 4-Amino-1-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyridin-2(1H)-one distinct. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
29868-19-7 |
|---|---|
Molecular Formula |
C10H14N2O4 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
4-amino-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one |
InChI |
InChI=1S/C10H14N2O4/c11-6-1-2-12(9(15)3-6)10-4-7(14)8(5-13)16-10/h1-3,7-8,10,13-14H,4-5,11H2/t7-,8+,10-/m0/s1 |
InChI Key |
LUCZKBAXEKWOLH-XKSSXDPKSA-N |
SMILES |
C1C(C(OC1N2C=CC(=CC2=O)N)CO)O |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@@H]1N2C=CC(=CC2=O)N)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=CC(=CC2=O)N)CO)O |
Synonyms |
2'-deoxy-3-deazacytidine 3-deaza-2'-deoxycytidine d(3-deazaC) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



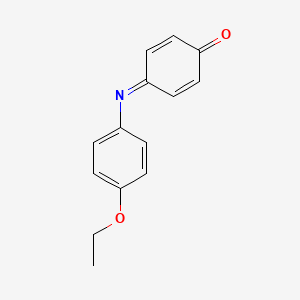

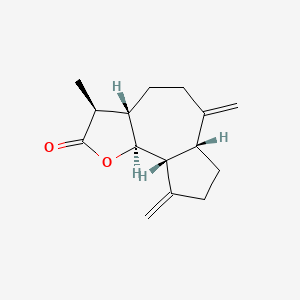
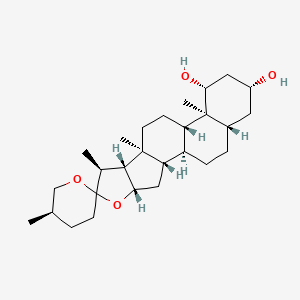


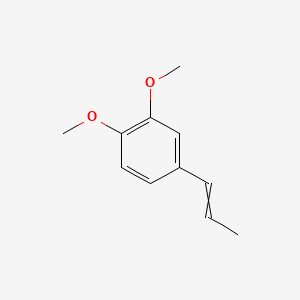

![Dibenz[c,h]acridine](/img/structure/B1219686.png)
